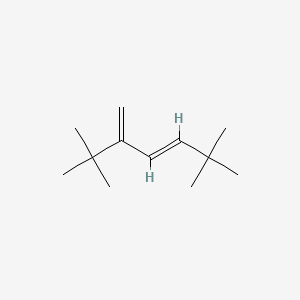
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is an organic compound with the molecular formula C10H18. It is a type of diene, which means it contains two double bonds. This compound is characterized by its unique structure, which includes a tert-butyl group and two methyl groups attached to the hexadiene chain. The (E)-configuration indicates that the two highest priority substituents on each end of the double bond are on opposite sides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- can be achieved through various methods. One common approach involves the use of Grignard reagents. For example, the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent forms the Grignard reagent, which can then be reacted with an appropriate aldehyde or ketone to form the desired diene.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. One such method is the catalytic dehydrogenation of alkanes, where a suitable catalyst, such as platinum or palladium, is used to remove hydrogen atoms from the alkane, resulting in the formation of the diene.
Chemical Reactions Analysis
Types of Reactions
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of the double bonds using catalysts such as palladium on carbon can convert the diene into a saturated alkane.
Substitution: Electrophilic addition reactions, such as the addition of halogens (e.g., bromine or chlorine), can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of dibromo or dichloro derivatives.
Scientific Research Applications
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- involves its interaction with various molecular targets. The double bonds in the diene can participate in reactions with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further reactions, such as nucleophilic attack or rearrangement, to form the final products.
Comparison with Similar Compounds
Similar Compounds
1,3-Hexadiene, 2,5-dimethyl-: Another diene with similar structural features but different substitution patterns.
2,4-Hexadiene: A conjugated diene with a different arrangement of double bonds.
Uniqueness
1,3-Hexadiene, 2-(dimethylethyl)-5,5-dimethyl-, (E)- is unique due to the presence of the tert-butyl group and the specific (E)-configuration of the double bonds. This configuration and substitution pattern confer distinct chemical reactivity and physical properties compared to other dienes.
Properties
CAS No. |
22833-90-5 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
(E)-2,2,6,6-tetramethyl-5-methylidenehept-3-ene |
InChI |
InChI=1S/C12H22/c1-10(12(5,6)7)8-9-11(2,3)4/h8-9H,1H2,2-7H3/b9-8+ |
InChI Key |
OYAQFAPAKGNWSQ-CMDGGOBGSA-N |
Isomeric SMILES |
CC(C)(C)/C=C/C(=C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C=CC(=C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















